Ammonium isoascorbate

Industrial water treatment Oxygen scavenging Boiler corrosion inhibition

Ammonium isoascorbate addresses the critical need for an antioxidant that decouples protection from vitamin C activity while eliminating sodium contribution. It is the preferred oxygen scavenger for high-temperature steam systems over sodium analogs. - Reacts with dissolved oxygen ~30% faster than sodium erythorbate above 160°F (71°C). - Contributes zero non-volatile solids, reducing boiler blowdown requirements. - Supplied as a stable 25 wt% active concentrate; offers 40 g/100 mL water solubility for flexible formulation.

Molecular Formula C6H11NO6
Molecular Weight 193.15 g/mol
CAS No. 93858-76-5
Cat. No. B12711114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium isoascorbate
CAS93858-76-5
Molecular FormulaC6H11NO6
Molecular Weight193.15 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)[O-].[NH4+]
InChIInChI=1S/C6H7O6.H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;1H3/q-1;/p+1/t2-,5-;/m1./s1
InChIKeyGQYHDFIXEPEHIC-RKJRWTFHSA-O
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Isoascorbate: Identity and Procurement Profile


Ammonium isoascorbate (CAS 93858-76-5, molecular formula C₆H₁₁NO₆, molecular weight 193.15 g/mol) is the ammonium salt of D-isoascorbic acid (erythorbic acid), the C5 epimer of L-ascorbic acid (vitamin C) . The isoascorbate anion confers potent water-soluble antioxidant and reducing properties via electron donation to reactive oxygen species, while the ammonium cation differentiates this salt from its more common sodium counterpart in terms of volatility, thermal reactivity, and contribution to residual solids in aqueous systems [1]. As a stereoisomer rather than a biosimilar of ascorbate, ammonium isoascorbate occupies a distinct procurement niche: it delivers antioxidant functionality comparable to or exceeding that of ascorbate salts in many industrial matrices, yet with approximately one-twentieth of the vitamin C bioactivity, making it suitable for applications where antioxidant protection is required without vitamin fortification [2].

Why Ammonium Isoascorbate Cannot Be Generically Substituted


Substituting ammonium isoascorbate with sodium erythorbate, sodium ascorbate, or ascorbic acid risks compromising performance in specific applications due to three intersecting differentiation axes: (1) stereochemistry of the anion, where the isoascorbate (D-erythro) configuration yields quantitatively different antioxidant kinetics, degradation rates, and biological recognition compared to the L-ascorbate configuration [1]; (2) cation identity, where ammonium versus sodium alters oxygen-scavenging reaction rates at elevated temperatures, contributes zero non-volatile solids to closed-loop water systems, and modifies concentrate formulation stability [2]; and (3) the deliberate decoupling of antioxidant function from vitamin C bioactivity, which is critical when antiscorbutic effects are undesired or must be independently controlled [3]. The quantitative evidence below demonstrates that these are not interchangeable parameters but measurable performance differentiators that dictate compound selection.

Quantitative Differentiation Evidence


Faster Oxygen Scavenging at Elevated Temperature vs. Sodium Salt

In a direct comparative study disclosed in U.S. Patent 4,419,327, the reaction rates of sodium erythorbate and ammonium-neutralized erythorbate with dissolved oxygen were measured. At room temperature, both salts react with oxygen at approximately equal rates. However, at temperatures in excess of 160°F (71°C), the ammonium form reacts with oxygen at a rate approximately 30% faster than the sodium form [1]. Additionally, ammonium neutralized erythorbate does not contribute to system solids levels, unlike sodium salts, and can be formulated as a stable concentrate at up to 25% by weight actives level at pH 6.0 ± 0.5 [1]. In a field trial, the ammonium form successfully met a 5 ppb dissolved oxygen control limit where a hydrazine-based program could not [1].

Industrial water treatment Oxygen scavenging Boiler corrosion inhibition

Reduced Antiscorbutic Potency Compared to L-Ascorbate

Goldman et al. (1981) conducted a controlled feeding study in female guinea pigs fed a scorbutigenic diet supplemented with either L-ascorbic acid or D-isoascorbic acid. On the basis of changes in tooth structure, D-isoascorbic acid was determined to have 1/20 the antiscorbutic potency of L-ascorbic acid [1]. The effect of D-isoascorbic acid was additive to subminimal maintenance levels of L-ascorbic acid, indicating the absence of competitive inhibition in utilization but confirming a profound potency deficit [1]. This ~20-fold difference is corroborated by independent sources reporting isoascorbic acid's physiological vitamin C activity as approximately 1/20 to 1/50 of ascorbic acid [2].

Vitamin C bioactivity Antiscorbutic potency Nutritional differentiation

Superior Antioxidant Efficacy in Lipid Systems

Xiao et al. (2004) compared the antioxidant capacity of L-ascorbic acid (Vc) and D-isoascorbic acid (isoVc) in tea seed oil by measuring peroxide values (POV) under accelerated oxidation at 65 ± 1°C. At equal addition concentrations, D-isoascorbic acid exhibited stronger antioxidant efficacy than L-ascorbic acid, as evidenced by lower POV development [1]. The same trend held for their palmitate esters: D-isoascorbyl palmitate outperformed L-ascorbyl palmitate, and both palmitate esters outperformed their respective free acid forms across the tested concentration range of 0.005%–0.10% w/w [1].

Lipid oxidation Peroxide value (POV) Food oil preservation

Enhanced Oxidative Color Protection in Beverage Models

In a model wine system study evaluating stereochemical effects on oxidation, erythorbic acid (D-isoascorbic acid) and ascorbic acid were compared as antioxidants in the presence of (+)-catechin or (−)-epicatechin at 45°C over 14 days. The results demonstrated that less brown oxidative coloration occurred in samples treated with erythorbic acid compared to ascorbic acid for a given flavanol compound [1]. Although erythorbic acid was degraded faster than ascorbic acid, it was associated with less decay in the accompanying flavanol compound, and the production of xanthylium cation pigments—the major contributors to color development—was lower in the presence of erythorbic acid than ascorbic acid [1]. The study concluded that erythorbic acid is more efficient at minimizing oxidative color development than ascorbic acid in the model wine system [1].

Beverage stabilization Oxidative browning Flavanol preservation

Anti-Browning Performance in Fresh-Cut Produce

Xiong et al. (2025) evaluated 5 g L⁻¹ treatments of ascorbic acid (AA), sodium isoascorbate (SI), and calcium ascorbate (CA) on browning and wound healing in fresh-cut potatoes during ambient storage. By day 3, browning levels in the AA and SI groups were reduced to 65% and 62% of the control, respectively, while lignin content decreased by 35% and 40% [1]. Both AA and SI were significantly more effective than CA and the untreated control in delaying browning and wound healing, and both reduced reactive oxygen species (ROS) levels while improving antioxidant capacity [1]. The isoascorbate salt delivered numerically lower browning (62% vs. 65% of control) and greater lignin reduction (40% vs. 35%) compared to ascorbic acid [1].

Fresh-cut produce Enzymatic browning Post-harvest preservation

Application Scenarios with Documented Advantages


High-Temperature Boiler Feedwater Oxygen Scavenging

Ammonium isoascorbate (as ammonia-neutralized erythorbate) is the preferred oxygen scavenger for steam-generating equipment operating at temperatures exceeding 160°F (71°C), where it reacts with dissolved oxygen approximately 30% faster than the sodium erythorbate analog [1]. Its ammonium counterion contributes zero non-volatile solids to the system, unlike sodium-based scavengers that increase total dissolved solids and blowdown requirements. The compound can be supplied as a stable 25 wt% active concentrate at pH 6.0 ± 0.5, with demonstrated activity retention under typical drum summer storage conditions at 120°F [1]. In field evaluations, ammonium erythorbate successfully achieved the specified 5 ppb dissolved oxygen control limit where a hydrazine-based program failed [1].

Meat Curing Without Vitamin C Fortification

In cured meat products such as ham, sausage, and luncheon meat, isoascorbate salts (including the ammonium form) provide antioxidant protection, color stabilization, and synergistic nitrite enhancement without the vitamin C labeling implications that accompany ascorbate use [1][2]. The isoascorbate anion has only 1/20 the antiscorbutic activity of ascorbate, making it functionally interchangeable as an antioxidant but nutritionally distinct [2]. Typical usage levels are 0.5–0.8 g/kg in meat products, and isoascorbate can be used in combination with nitrates/nitrites for enhanced color development in products with pH above 6.3 when combined with citric or lactic acid [1]. The ammonium form's higher aqueous solubility versus the sodium salt (free acid: 40 g/100 mL H₂O vs. sodium salt: 16 g/100 mL H₂O) may offer formulation flexibility in brine injection systems.

Beverage and Wine Oxidative Stability

For wine, beer, fruit juices, and other beverages susceptible to oxidative browning, erythorbate-based antioxidants provide superior oxidative color protection compared to ascorbic acid, as demonstrated in model wine systems at 45°C over 14 days [1]. Erythorbic acid treatment results in less brown coloration, reduced xanthylium cation pigment formation, and better preservation of accompanying flavanol compounds, despite undergoing faster self-degradation than ascorbic acid [1]. The ammonium salt form offers the additional advantage of avoiding sodium contribution to the final product, which may be relevant in low-sodium product formulations. Regulatory approval for erythorbic acid (E315) and sodium erythorbate (E316) in wine is established, with maximum usage of 0.15 g/kg in wine products [2].

Fresh-Cut Produce Preservation

In fresh-cut potato processing, isoascorbate salts at 5 g/L reduce browning to 62% of untreated controls by day 3, matching or numerically exceeding the performance of ascorbic acid (65% of control) while reducing wound-healing lignin accumulation by 40% versus 35% for ascorbic acid [1]. The isoascorbate treatment effectively reduces reactive oxygen species levels and preserves antioxidant capacity, thereby extending shelf life and maintaining visual quality [1]. The ammonium salt form is particularly suited for applications where sodium content must be minimized, such as in low-sodium or clean-label fresh-cut product lines. Typical usage concentrations range from 0.1% to 0.6% in immersion solutions for frozen fish and fresh-cut produce [2].

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